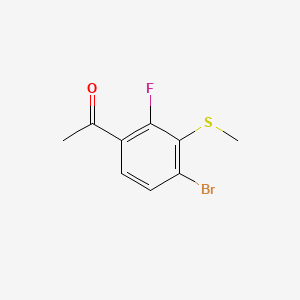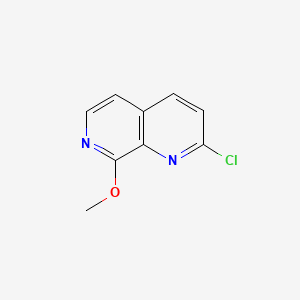![molecular formula C8H14O B14781625 (1R,5R)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14781625.png)
(1R,5R)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3S,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-ol is a bicyclic alcohol compound with the molecular formula C8H14O. This compound is characterized by its unique bicyclo[3.1.0]hexane structure, which includes a three-membered ring fused to a six-membered ring. The presence of two methyl groups at the 6-position and a hydroxyl group at the 3-position further defines its chemical identity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclization of a precursor containing a suitable leaving group and a nucleophile. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The choice of solvents, catalysts, and purification methods are crucial in achieving efficient production.
化学反应分析
Types of Reactions
(1R,3S,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons.
科学研究应用
Chemistry
In chemistry, (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used as a model compound to study enzyme-catalyzed reactions involving bicyclic structures. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with unique mechanisms of action.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity. The bicyclic structure may also play a role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Bicyclo[3.1.0]hexane: Lacks the hydroxyl group and methyl substituents.
6,6-Dimethylbicyclo[3.1.0]hexane: Similar structure but without the hydroxyl group.
Bicyclo[3.1.0]hexan-3-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
(1R,3S,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-ol is unique due to the presence of both the hydroxyl group and the two methyl groups at the 6-position. This combination of functional groups and the bicyclic structure gives it distinct chemical and physical properties, making it valuable in various research and industrial applications.
属性
分子式 |
C8H14O |
|---|---|
分子量 |
126.20 g/mol |
IUPAC 名称 |
(1R,5R)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol |
InChI |
InChI=1S/C8H14O/c1-8(2)6-3-5(9)4-7(6)8/h5-7,9H,3-4H2,1-2H3/t6-,7-/m1/s1 |
InChI 键 |
HUADUHNYPJBEBQ-RNFRBKRXSA-N |
手性 SMILES |
CC1([C@H]2[C@H]1CC(C2)O)C |
规范 SMILES |
CC1(C2C1CC(C2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[1-Carboxy-4-(diaminomethylideneamino)butyl]amino]butanedioic acid](/img/structure/B14781543.png)
![tert-butyl (3aS,7aR)-1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B14781553.png)

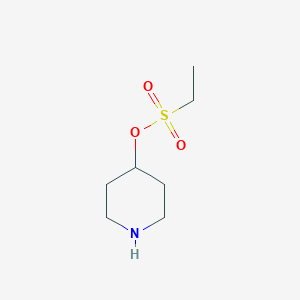
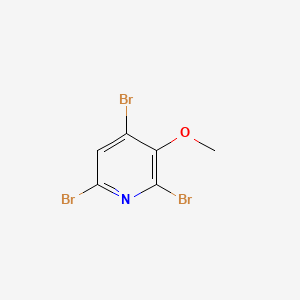
![7-[3-hydroxy-2-[(3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B14781582.png)
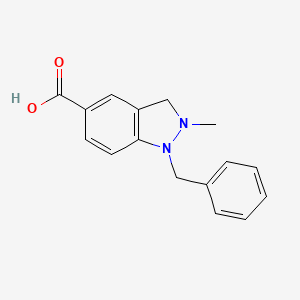
![dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14781587.png)
![4-[Ethoxycarbonyl-(4-oxo-piperidin-1-yl)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14781599.png)
![2-amino-N-[(2-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14781602.png)
![t-Butyl(6-(6-hydroxy-6,7,8,9-tetrahydro-5h-imidazo[1,5-a]azepin-5-yl)-[1,1' biphenyl]-3-yl)carbamate](/img/structure/B14781604.png)
